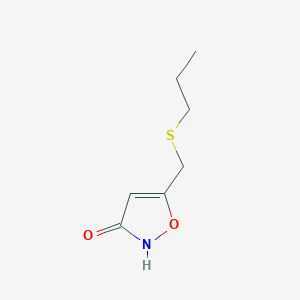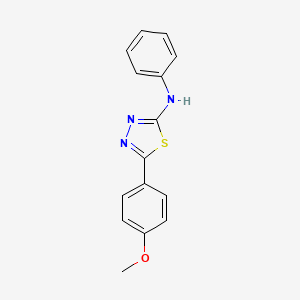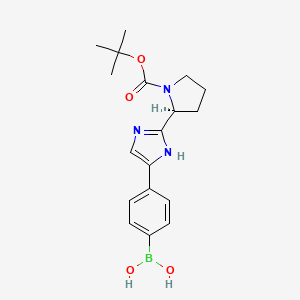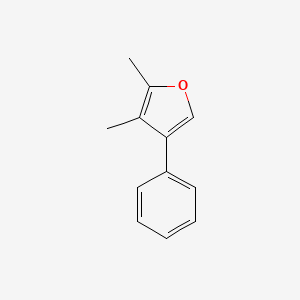
2-Acetonylinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetonylinosine is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetonyl group attached to the inosine molecule. Inosine itself is known for its neuroprotective, immunomodulatory, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetonylinosine typically involves the modification of inosine through the introduction of an acetonyl group. This can be achieved via several synthetic routes, including:
Direct Alkylation: Inosine can be directly alkylated using acetonyl halides under basic conditions.
Oxidative Coupling: Another method involves the oxidative coupling of inosine with acetone derivatives in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Green Chemistry Approaches: Employing environmentally friendly methods such as solvent-free reactions or the use of ionic liquids
化学反応の分析
Types of Reactions: 2-Acetonylinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol.
Substitution: The acetonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized inosine derivatives .
科学的研究の応用
2-Acetonylinosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and immunomodulatory effects.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds .
作用機序
The mechanism of action of 2-Acetonylinosine involves its interaction with various molecular targets and pathways:
Neuroprotection: It may exert neuroprotective effects by modulating adenosine receptors and reducing oxidative stress.
Immunomodulation: The compound can influence immune responses by affecting cytokine production and lymphocyte activity.
Anti-inflammatory: It may reduce inflammation through the inhibition of pro-inflammatory mediators .
類似化合物との比較
Inosine: The parent compound, known for its neuroprotective and immunomodulatory properties.
Adenosine: Another purine nucleoside with similar biological activities.
Guanosine: A related nucleoside with distinct but overlapping functions.
Uniqueness: 2-Acetonylinosine stands out due to the presence of the acetonyl group, which imparts unique chemical reactivity and biological activity. This modification can enhance its therapeutic potential and broaden its range of applications compared to its parent compound and other similar nucleosides .
特性
分子式 |
C13H16N4O6 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1 |
InChIキー |
WFWFSJDHDNUZFU-ZRFIDHNTSA-N |
異性体SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)

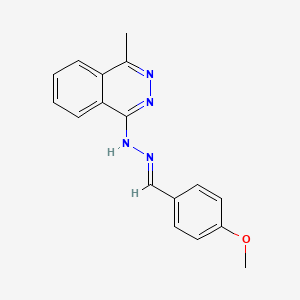
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



